molecular formula C12H11FN2O2 B174015 Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate CAS No. 138907-73-0

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No. B174015
M. Wt: 234.23 g/mol
InChI Key: MEUROLLIWZOVNK-UHFFFAOYSA-N
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Description

Unfortunately, I couldn’t find a specific description for “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate”. However, it’s worth noting that compounds with similar structures have been used in various fields of study12.



Synthesis Analysis

The synthesis of similar compounds often involves the condensation of ethylacetoacetate with 4,4′-difluoro chalcone followed by aromatization3. However, the specific synthesis process for “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” is not available in the sources I found.



Molecular Structure Analysis

The molecular structure of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” is not explicitly mentioned in the sources I found. However, similar compounds have been analyzed using techniques such as X-Ray diffraction analysis3.



Chemical Reactions Analysis

The specific chemical reactions involving “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not detailed in the sources I found. However, similar compounds have been involved in various chemical reactions45.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not detailed in the sources I found. However, similar compounds have been analyzed for their physical and chemical properties8.


Scientific Research Applications

Crystallography

  • Methods of Application : The crystal structure was determined using X-ray diffraction techniques. The crystal was a colorless block with dimensions 0.16 × 0.15 × 0.11 mm. The data collection was done using Mo K α radiation (0.71073 Å) on a Bruker APEX-II diffractometer .
  • Results or Outcomes : The crystal structure was determined to be monoclinic, with a space group of P 2 1 / c (no. 14). The unit cell dimensions were a = 10.805 (7) Å, b = 20.984 (13) Å, c = 7.034 (4) Å, β = 93.386 (13)°, and the volume was V = 1592.0 (17) ų .

Organic Synthesis

  • Methods of Application : This compound has been used in reactions with 2-iodobenzoic acid in the presence of a copper catalyst to produce 3-(4-Fluorophenyl)-1H-isochromen-1-one . It has also been used in palladium-catalyzed Sonogashira reactions with 2,4,6-tribromo-3,5-difluoropyridine to produce 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
  • Results or Outcomes : The reactions resulted in the successful synthesis of the target compounds .

Organic Synthesis

  • Methods of Application : This compound has been used in reactions with 2-iodobenzoic acid in the presence of a copper catalyst to produce 3-(4-Fluorophenyl)-1H-isochromen-1-one . It has also been used in palladium-catalyzed Sonogashira reactions with 2,4,6-tribromo-3,5-difluoropyridine to produce 4-Bromo-3,5-difluoro-2,6-bis-(4-fluoro-phenylethynyl)-pyridine .
  • Results or Outcomes : The reactions resulted in the successful synthesis of the target compounds .

Safety And Hazards

The safety and hazards associated with “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not explicitly mentioned in the sources I found. However, similar compounds have been analyzed for their safety and hazards291011.


Future Directions

The future directions for the study of “Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate” are not explicitly mentioned in the sources I found. However, similar compounds have shown potential for further research and development122.


Please note that the information provided is based on the available sources and there might be more comprehensive and specific information in other sources not included in this analysis. It’s always recommended to consult with a subject matter expert or conduct further research for more detailed information.


properties

IUPAC Name

ethyl 1-(4-fluorophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)9-7-14-15(8-9)11-5-3-10(13)4-6-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUROLLIWZOVNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566687
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

CAS RN

138907-73-0
Record name 1H-Pyrazole-4-carboxylic acid, 1-(4-fluorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138907-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A stirred suspension of ethyl 5-amino-1-(4-fluoro-phenyl)-1H-pyrazole-4-carboxylate (7.48 g, 30.0 mmole), prepared as described in Preparation A, above, and isopentyl nitrite (7.03 g, 60.0 mmole) in 80 ml of tetrahydrofuran was refluxed for twenty-four hours and then evaporated in vacuo. The residue was triturated with 50 ml of methanol and filtered to furnish 5.18 g (74% yield) of off-white solid. The sample was recrystallized from ethanol, m.p. 119-21° C.
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7.48 g
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Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
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Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate

Citations

For This Compound
3
Citations
K Nakayama, Y Okada - The Journal of Organic Chemistry, 2023 - ACS Publications
Arene C–H aminations using catalytic amounts of a 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) photocatalyst are described. Benzene, which has an oxidation potential of 2.48 V (…
Number of citations: 4 pubs.acs.org
B Bieszczad, T Karl, A Rolka, P Nuernberger, R Kutta… - 2022 - chemrxiv.org
We report the first successful use of consecutive two-photon accumulation of visible light energy to obtain ultra-high oxidation potentials (> +3 V vs. saturated calomel electrode) enabled …
Number of citations: 3 chemrxiv.org
D Kralj, M Friedrich, U Grošelj, S Kiraly-Potpara… - Tetrahedron, 2009 - Elsevier
A seven-step synthesis of 1-substituted 5-(2-acylaminoethyl)-1H-pyrazole-4-carboxamides 20 as the pyrazole analogues of histamine was developed. The synthesis starts with a three-…
Number of citations: 24 www.sciencedirect.com

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